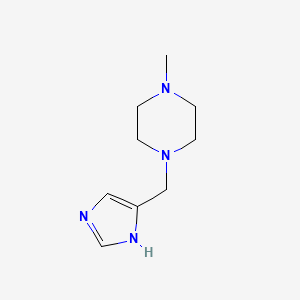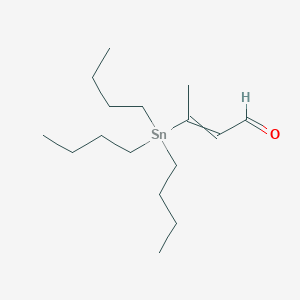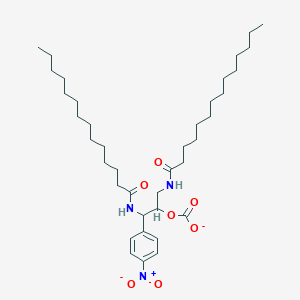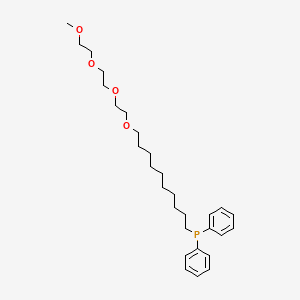
1-(1H-Imidazol-5-ylmethyl)-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-Imidazol-5-ylmethyl)-4-methylpiperazine is a heterocyclic compound that features both an imidazole ring and a piperazine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and industrial chemistry. The presence of the imidazole ring, known for its biological activity, combined with the piperazine ring, often used in drug design, makes this compound a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-Imidazol-5-ylmethyl)-4-methylpiperazine typically involves the reaction of imidazole derivatives with piperazine derivatives. One common method is the alkylation of 1H-imidazole-5-methanol with 4-methylpiperazine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-(1H-Imidazol-5-ylmethyl)-4-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated derivatives can be used as substrates.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced imidazole or piperazine derivatives.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
1-(1H-Imidazol-5-ylmethyl)-4-methylpiperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(1H-Imidazol-5-ylmethyl)-4-methylpiperazine involves its interaction with various molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity towards specific targets. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-Methylimidazole: An imidazole derivative with similar biological activity.
4-Methylpiperazine: A piperazine derivative used in drug design.
1-(4-Methyl-1H-imidazol-5-yl)methanamine: A compound with a similar structure but different functional groups.
Uniqueness: 1-(1H-Imidazol-5-ylmethyl)-4-methylpiperazine is unique due to the combination of the imidazole and piperazine rings, which provides a versatile scaffold for the development of new drugs and materials. Its dual functionality allows for diverse chemical modifications and applications, making it a valuable compound in various fields of research.
Properties
CAS No. |
279679-93-5 |
|---|---|
Molecular Formula |
C9H16N4 |
Molecular Weight |
180.25 g/mol |
IUPAC Name |
1-(1H-imidazol-5-ylmethyl)-4-methylpiperazine |
InChI |
InChI=1S/C9H16N4/c1-12-2-4-13(5-3-12)7-9-6-10-8-11-9/h6,8H,2-5,7H2,1H3,(H,10,11) |
InChI Key |
GNBQRBAAVNTPMZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC2=CN=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2-Bis[2-(dimethylsilyl)phenyl]ethyne](/img/structure/B12579682.png)
![(2,6-dimethylphenyl)-[4-methyl-4-[4-(N-phenylanilino)piperidin-1-yl]piperidin-1-yl]methanone](/img/structure/B12579687.png)


![2-Piperidinone, 1-[4-[4-(2-quinolinyl)-1-piperazinyl]butyl]-](/img/structure/B12579697.png)






![2-[(3S)-3,7-Dimethyloct-6-en-1-yl]thiophene](/img/structure/B12579735.png)

